molecular formula C12H17FN2 B1318856 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline CAS No. 937597-19-8

3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

Cat. No. B1318856
CAS RN: 937597-19-8
M. Wt: 208.27 g/mol
InChI Key: WOKGGVUHTIXNEK-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 . The compound is also known by its IUPAC name, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline . .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(3-methylpiperidin-1-yl)aniline” is 1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 . This indicates that the molecule consists of a fluorine atom and an amine group attached to a benzene ring, with a 3-methylpiperidine group also attached to the benzene ring.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis of Eperezolid-like Molecules and Evaluation of Their Antimicrobial Activities 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline was synthesized and utilized in the preparation of Schiff bases, thiazolidinone, thiazoline derivatives, and more, which demonstrated significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Synthesis, In Vitro Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones Compounds including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one showed excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).

Quantum Studies

DFT Theoretical Studies of Anions of Aniline and Its Several Derivatives Detailed studies of molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline derivatives, including 3-fluoroaniline, were conducted, providing insight into the structural changes in negative ions of these compounds (Vakula et al., 2011).

Kinase Inhibitors Study

Docking and Quantitative Structure–activity Relationship Studies for Aniline Derivatives as c-Met Kinase Inhibitors A study on aniline derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline analyzed molecular features contributing to high inhibitory activity for c-Met kinase, providing valuable insights into the drug design process (Caballero et al., 2011).

Electronic and Vibrational Spectroscopy

Theoretical Anharmonic Raman and Infrared Spectra with Vibrational Assignments for Monofluoroaniline Isomers The study investigated the interactions of the amino group and the fluorine atom with the aromatic ring in fluoroaniline isomers, providing detailed vibrational assignments of the experimental spectra (Wojciechowski et al., 2011).

properties

IUPAC Name

3-fluoro-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKGGVUHTIXNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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